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Compound Name:

yl)benzamide
CAS No.: 130234-70-7

Cat. No.: B181314

Get Quote

Executive Summary

The development of non-steroidal anti-inflammatory drugs (NSAIDs) is often hindered by the
gastrointestinal (Gl) toxicity associated with the presence of a free carboxylic acid group. 2-
Hydroxy-N-(1,3-thiazol-2-yl)benzamide represents a strategic structural modification where
the carboxyl group of salicylic acid is converted into an amide. This technical whitepaper
explores the nomenclature, physicochemical properties, synthesis methodologies, and
pharmacological applications of this compound, providing drug development professionals with
a comprehensive framework for utilizing heterocyclic amide derivatives in cyclooxygenase
(COX) inhibition.

Chemical Identity and Nomenclature

Accurate identification across chemical databases is critical for literature retrieval and
regulatory compliance. The compound is widely recognized by its IUPAC designation, but
several synonyms and database identifiers are utilized in pharmacological literature [1].

e IUPAC Name: 2-hydroxy-N-(1,3-thiazol-2-yl)benzamide
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e Primary Synonyms:

o

N-(2-thiazolyl)salicylamide

[¢]

Benzamide, 2-hydroxy-N-2-thiazolyl-

[e]

2-Hydroxy-N-2-thiazolylbenzamide

o

2-hydroxy-N-thiazol-2-yl-benzamide
e Registry ldentifiers:

o CAS Number: 130234-70-7

o PubChem CID: 578639

o ChEMBL ID: CHEMBL1240569

Structurally, the molecule consists of a salicylic acid moiety coupled to a 1,3-thiazole ring via an
amide linkage. This specific substitution masks the acidic functionality, which is the primary
driver of local gastric irritation, while retaining the pharmacophore necessary for interacting with
the COX active site.

Structural and Physicochemical Properties

The physicochemical properties dictate the compound's pharmacokinetics, including its
lipophilicity and membrane permeability. The data below summarizes the computed metrics
essential for formulation and assay design [1].
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Property Value
Molecular Formula C10HsN202S
Molecular Weight 220.25 g/mol
XLogP3-AA (Lipophilicity) 2.3
Topological Polar Surface Area (TPSA) 90.5 A2
Hydrogen Bond Donors 2

Hydrogen Bond Acceptors 4

Rotatable Bonds 2

Formal Charge 0

Pharmacological Profile & Mechanism of Action

Traditional NSAIDs, such as aspirin and indomethacin, inhibit both constitutive COX-1
(responsible for gastroprotective prostaglandins) and inducible COX-2 (responsible for
inflammatory prostaglandins). The conversion of salicylic acid into N-(2-thiazolyl)salicylamide
alters the steric and electronic profile of the molecule, allowing it to act as an anti-inflammatory
agent with a significantly reduced ulcerogenic index [2].

By blocking the COX-2 enzyme, the compound prevents the conversion of arachidonic acid
into Prostaglandin G2 (PGG2), thereby halting the downstream signaling cascade that leads to
granuloma formation and chronic inflammation.

Arachidonic Acid

Metabolized by
\ COX-2 Enzyme Catalyzes Prostaglandin G2 Mediates Granuloma

Blockf active site__yiINERIMETI0) (PGG2) Formation
N-(2-Thiazolyl) Y
salicylamide
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Mechanism of action for COX-2 inhibition by N-(2-thiazolyl)salicylamide.
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Experimental Protocols
Protocol 1: Chemical Synthesis of 2-Hydroxy-N-(1,3-
thiazol-2-yl)benzamide

The synthesis relies on the initial formation of an esterified intermediate to protect the phenolic
hydroxyl group, followed by a highly controlled alkaline hydrolysis [2].

Step 1: Intermediate Preparation Acetylsalicylic acid (aspirin) is activated (e.g., via anhydride
formation) and coupled with 2-aminothiazole to yield the intermediate O-acetyl-N-(2-
thiazolyl)benzamide.

Step 2: Selective Alkaline Hydrolysis
e Dissolve 10 mmol of the intermediate in a minimum volume of 95% ethanol.
e Cool the solution strictly to 18°C.

o Causality: Maintaining the temperature at 18°C is critical. Lower temperatures prevent the
undesired nucleophilic attack on the newly formed amide bond, ensuring that only the
more labile phenolic acetate ester is selectively hydrolyzed.

e Add 2N Sodium Hydroxide (NaOH) dropwise under continuous stirring.
e Monitor the reaction via Thin-Layer Chromatography (TLC).

o Causality (Self-Validating System): TLC provides real-time validation. The complete
disappearance of the intermediate’s high-Rf spot confirms the total consumption of the
ester, signaling the exact moment to halt NaOH addition to prevent over-hydrolysis.

 Acidify the mixture with 2N Hydrochloric Acid (HCI).

o Causality: Acidification protonates the water-soluble phenoxide ion back into a neutral
phenol, driving the precipitation of the highly pure target compound.

e Add cold water, filter the precipitate, and recrystallize.
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Chemical synthesis workflow of 2-hydroxy-N-(1,3-thiazol-2-yl)benzamide.

Protocol 2: In Vivo Anti-Inflammatory Evaluation (Cotton
Pellet Granuloma Assay)

To evaluate the chronic anti-inflammatory efficacy of the synthesized compound, the cotton
pellet granuloma assay is utilized [2].
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e Implantation: Sterilize 20 mg cotton pellets and implant them subcutaneously in the groin
area of anesthetized Wistar rats.

e Dosing: Administer the synthesized 2-hydroxy-N-(1,3-thiazol-2-yl)benzamide orally
(suspended in a suitable vehicle) for 7 consecutive days.

o Excision and Analysis: On day 8, euthanize the animals, carefully excise the pellets along
with the surrounding granuloma tissue, and dry them at 60°C for 24 hours.

o Causality (Self-Validating System): Drying the tissue at 60°C completely evaporates the
exudate fluid. This ensures that the final mass strictly represents the dry weight of the
accumulated granulomatous tissue (fibroblasts and mononuclear cells), providing an
accurate, artifact-free metric of the compound's ability to inhibit chronic inflammation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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